![molecular formula C17H14N2O3S B5531332 benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B5531332.png)

benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

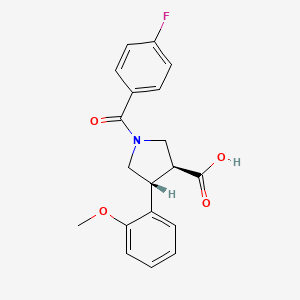

The synthesis of benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate involves multiple steps starting from phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione. This intermediate is then reacted with chloroacetyl derivatives to afford the title oxadiazole derivatives (Iqbal et al., 2019). The synthetic route is noted for its efficiency and ability to produce a range of derivatives with potential enzyme inhibitory activities.

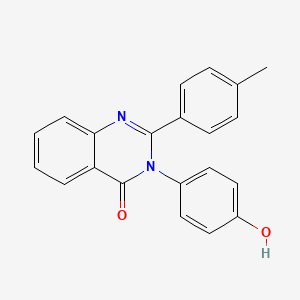

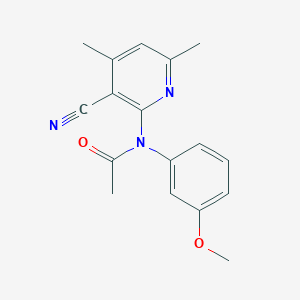

Molecular Structure Analysis

Molecular structure analysis of this compound and its derivatives has been conducted using various spectroscopic techniques, including IR, NMR, and Mass spectrometry, as well as elemental analysis. For example, the structural, electronic, and spectroscopic properties of a similar molecule were studied in detail using ab initio and DFT levels, providing insights into its stability and reactivity (Amiri et al., 2016).

Chemical Reactions and Properties

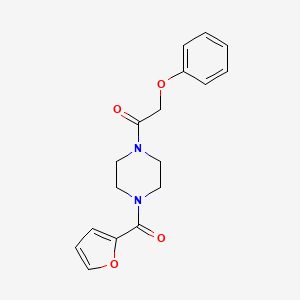

The chemical reactions involving benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate derivatives typically include interactions with various reagents to produce compounds with diverse biological activities. These reactions are crucial for exploring the compound's potential as enzyme inhibitors, antibacterial agents, and anticancer candidates. The derivatives have been found to exhibit significant activity against various targets, showcasing the versatility of the oxadiazole moiety (Iqbal et al., 2019).

Physical Properties Analysis

The physical properties of benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and drug formulation. These properties are often determined using X-ray crystallography and other physicochemical characterization techniques.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and binding affinity to various biomolecules, play a significant role in the compound's application in pharmacology and material science. For instance, the binding interactions with DNA have been explored, indicating the potential for these compounds to act as DNA intercalators or groove binders, which could have implications in drug design and development (Iqbal et al., 2019).

作用机制

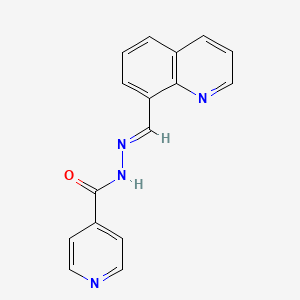

While the specific mechanism of action for benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate is not mentioned in the search results, oxadiazoles in general have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor properties .

未来方向

Oxadiazoles, including benzyl [(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetate, have shown potential for a wide range of applications, particularly in the field of medicinal chemistry . Future research may focus on further exploring the therapeutic potential of these compounds and developing more effective synthesis methods .

属性

IUPAC Name |

benzyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c20-15(21-11-13-7-3-1-4-8-13)12-23-17-19-18-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRKRDSYDOPUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B5531252.png)

![methyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5531253.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(2,4-dioxoimidazolidin-1-yl)benzamide](/img/structure/B5531257.png)

![N-{2-[2-(4-tert-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5531263.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5531267.png)

![[(3R*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5531302.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5531325.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5531348.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5531358.png)